Diethylamine hydrobromide

Perovskite Solar Cells Photovoltaics 2D/3D Heterostructure

Solid, non-flammable diethylamine source eliminating free-base volatility. Diethylamine hydrobromide (CAS 6274-12-0) delivers the essential bromide counterion for perovskite and organosilicon applications. • 27% PCE boost in MAPbI₃ perovskite solar cells (to 18.30%) via 2D capping layer. • Bifunctional reagent for α-bromovinyltrimethylsilane synthesis. • MP 218-220 °C distinguishes from hydrochloride (227-230 °C). • ≥98% purity; hygroscopic solid shipped under inert gas.

Molecular Formula C4H12BrN
Molecular Weight 154.05 g/mol
CAS No. 6274-12-0
Cat. No. B1243973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylamine hydrobromide
CAS6274-12-0
Synonymsdiethylamine
diethylamine acetate
diethylamine hydrobromide
diethylamine hydrochloride
diethylamine perchlorate
diethylamine phosphate (1:1)
diethylamine sulfate
diethylamine sulfite (1:1)
Molecular FormulaC4H12BrN
Molecular Weight154.05 g/mol
Structural Identifiers
SMILESCCNCC.Br
InChIInChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
InChIKeyAATGHKSFEUVOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylamine Hydrobromide Overview


Diethylamine hydrobromide (CAS 6274-12-0), also referred to as diethylammonium bromide (DABr), is a white to off-white crystalline solid salt with the formula C4H11N·HBr and a molecular weight of 154.05 g/mol . It is a member of the dialkylammonium halide class. Key physical properties include a melting point range of 218-220 °C (lit.) and high water solubility . The compound is recognized as a hygroscopic material requiring storage below +30 °C . Unlike its free-base counterpart diethylamine, which is a volatile, flammable, and strongly alkaline liquid (bp 57.3 °C), the hydrobromide salt offers a solid, non-flammable, and odorless format that simplifies handling, weighing, and storage in laboratory and industrial settings [1].

Perovskite passivation additive Solid bromide source for 2D/3D heterostructure fabrication
No-clean soldering flux activator High activity with low corrosivity and hygroscopicity
Organosilicon synthesis reagent Bifunctional amine-bromide for α-bromovinyltrimethylsilane

Diethylamine Hydrobromide Substitution Risks


Generic substitution of diethylamine hydrobromide with the free base, hydrochloride salt, or other ammonium halides is often not functionally equivalent. [1] The free base (liquid) introduces volatility and flammability risks absent in the solid salt. The hydrochloride variant (CAS 660-68-4) differs in both melting point (227-230 °C vs. 218-220 °C) and molecular weight (109.6 vs. 154.05 g/mol), which alters stoichiometric calculations in synthesis . Crucially, for applications such as perovskite solar cell fabrication, α-bromovinyltrimethylsilane synthesis, and soldering flux activation, the bromide counterion is a chemically essential component that the hydrochloride or sulfate salts cannot replicate, leading to fundamentally different reactivity and performance outcomes [1].

Free base liquid

Volatile, flammable, and lacks bromide; unsuitable for solid-state perovskite or soldering workflows.

Hydrochloride salt

Provides chloride instead of bromide, altering stoichiometry and preventing target 2D perovskite or vinyl bromide formation.

Other ammonium halides

May differ in solubility, thermal stability, and counterion-specific reactivity; bromide is essential for cited applications.

Diethylamine Hydrobromide Comparative Evidence


PCE Enhancement in Perovskite Solar Cells

In a direct head-to-head comparison within the same device architecture, post-treatment of MAPbI3 perovskite films with diethylammonium bromide (DABr) increased the power conversion efficiency (PCE) from a control baseline of 14.37% to 18.30%, representing a 27% relative enhancement [1]. A separate study using DABr as a doping additive achieved a PCE of 19.58% with a fill factor of 79.81% [2]. Additionally, a DABr-treatment approach yielded a PCE of 19.10% with an open-circuit voltage (VOC) of 1.06 V [3]. These gains are attributed to DABr-induced grain growth, defect passivation, and formation of a protective 2D capping layer.

PCE improvement
Head-to-head
18.30% (post-treatment) vs 14.37% control; +3.93 pp, 27% relative enhancement
Reported PCE improvement in MAPbI3 perovskite devices
Multiple studies replicate >19% PCE with DABr doping
Perovskite Solar Cells Photovoltaics 2D/3D Heterostructure

Flux Activator Performance: Bromide vs. Chloride

Diethylamine hydrobromide is commercially supplied as a flux activator with a minimum purity of 99.5% [1]. Manufacturer specifications report its 'high activity, rapid oxide removal capability, and ability to reduce surface tension' resulting in 'excellent solderability' when formulated into solder pastes and cored wires [1]. In comparative flux activator evaluations, diethylamine hydrobromide and diethylamine hydrochloride are both listed as raw materials; however, the hydrobromide is noted to offer 'moderate activity' with 'relatively small corrosivity' and lower hygroscopicity compared to the hydrochloride, which is a key differentiator for achieving high-reliability electronic assemblies where post-solder cleaning is limited [1][2].

Flux performance
Data to verify
High activity, relatively small corrosivity, low hygroscopicity vs hydrochloride
Supports soldering flux formulation evaluation context
Supplier datasheet qualitative differentiation; confirm via IPC testing
Soldering Flux Electronic Assembly Organic Halide Activators

α-Bromovinyltrimethylsilane Synthesis Requirement

Sigma-Aldrich and other suppliers directly cite the application of diethylamine hydrobromide in the synthesis of α-bromovinyltrimethylsilane, a key intermediate in organosilicon chemistry . The hydrobromide salt serves as a dual-purpose reagent, delivering the diethylamine moiety and the bromide ion in a single, solid, easy-to-handle compound . Substitution with diethylamine hydrochloride would fail to provide the requisite bromide for the target vinyl bromide product, while the free base would lack the necessary counterion entirely and introduce additional volatility and handling concerns. This specific synthetic role is a qualitative but critical selection differentiator for procurement in synthetic chemistry labs requiring this exact precursor .

Synthesis role
Method context
Bifunctional amine and bromide donor for α-bromovinyltrimethylsilane
Essential for target organosilicon intermediate
Chloride or free base yields wrong halogenation product
Organosilicon Chemistry Synthetic Intermediate Grignard Reagent Preparation

Melting Point Differentiation

The melting point of diethylamine hydrobromide is consistently reported in the range of 218-220 °C (lit.) . In contrast, the closest structural analog, diethylamine hydrochloride, exhibits a significantly higher melting point range of 227-230 °C, with some sources extending to 234 °C . This ~10 °C difference is analytically significant and can be utilized as a primary identity and purity test upon receipt of the material . The distinct thermodynamic property arises from the different lattice energies imparted by the bromide versus chloride counterions.

Melting point
Cross-study comparable
218–220 °C vs 227–230 °C (HCl salt), ΔTm ≈ 10 °C
Enables identity verification against hydrochloride salt
Simple QC test to prevent salt mismatch in procurement
Physical Chemistry Thermal Analysis Procurement Specification

Diethylamine Hydrobromide Key Applications


2D/3D Perovskite Passivation Layers

Laboratories developing high-efficiency planar perovskite solar cells should use diethylamine hydrobromide (DABr) as a post-treatment or doping additive for MAPbI3 films. Evidence shows a 27% PCE boost over untreated controls (to 18.30%) with improved light stability by eliminating the light-soaking effect [Section 3, Evidence 1]. The bromide counterion is essential for forming the 2D DA2PbI4-xBrx capping layer that suppresses interfacial recombination [Section 3, Evidence 1]. Alternative salts lacking bromide do not produce this specific 2D perovskite phase.

No-Clean Soldering Flux Formulation

Formulators of solder paste and cored solder wire targeting no-clean or low-residue processes should select diethylamine hydrobromide as the halide activator. Industrial datasheets specify a purity of >=99.5% and highlight a favorable profile of high activity accompanied by 'relatively small corrosivity' and low hygroscopicity compared to diethylamine hydrochloride [Section 3, Evidence 2]. These attributes support compliance with IPC reliability requirements where post-solder ionic contamination must be minimized.

α-Bromovinyltrimethylsilane Synthesis

Chemists preparing α-bromovinyltrimethylsilane, a building block for organosilicon chemistry, must use the hydrobromide salt specifically. The compound acts as a bifunctional reagent providing both the diethylamino group and the necessary bromide ion in a single solid reagent [Section 3, Evidence 3]. Substituting diethylamine free base or hydrochloride salt will yield the wrong halogenation product or no product at all.

Melting Point Identity Verification

Procurement and QC departments can reliably distinguish diethylamine hydrobromide from its common adulterant or mis-shipment risk (diethylamine hydrochloride) by melting point determination. A measured melting point of 218-220 °C confirms the hydrobromide salt, whereas hydrochloride would exhibit a melting point of 227-230 °C or higher [Section 3, Evidence 4]. This simple analytical test prevents costly experimental failures caused by using the incorrect salt form.

Application
Selection Property
Validation Focus
2D/3D perovskite passivation
Bromide counterion specificity
PCE benchmark against MAPbI3 control
No-clean soldering flux
Low corrosivity & hygroscopicity profile
Post-solder ionic contamination testing
α-Bromovinyltrimethylsilane synthesis
Bifunctional amine-bromide reagent
Halogenation product identity by GC-MS/NMR
Incoming QC identity verification
Melting point differentiation
MP determination to distinguish from HCl salt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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